molecular formula C12H22Br2HgP+ B14399368 dibromo(dicyclohexyl)phosphanium;mercury CAS No. 89954-89-2

dibromo(dicyclohexyl)phosphanium;mercury

Cat. No.: B14399368
CAS No.: 89954-89-2
M. Wt: 557.68 g/mol
InChI Key: BKEVJRHJUGBJMY-UHFFFAOYSA-N
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Description

Dibromo(dicyclohexyl)phosphanium;mercury (CAS No. 89954-89-2) is an organomercury compound with the molecular formula C₁₂H₂₃Br₂HgP and a molecular weight of 558.68 g/mol . Its structure comprises a mercury atom coordinated to a dicyclohexylphosphine ligand substituted with two bromine atoms. Key features include:

  • SMILES: C1CCC(CC1)[P+](C2CCCCC2)(Br)Br.[Hg]
  • InChIKey: BKEVJRHJUGBJMY-UHFFFAOYSA-N
  • Hydrogen bonding: 0 donors/acceptors, indicating low polarity .
  • Complexity: 174 (high steric bulk due to cyclohexyl groups) .

Properties

CAS No.

89954-89-2

Molecular Formula

C12H22Br2HgP+

Molecular Weight

557.68 g/mol

IUPAC Name

dibromo(dicyclohexyl)phosphanium;mercury

InChI

InChI=1S/C12H22Br2P.Hg/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2;/q+1;

InChI Key

BKEVJRHJUGBJMY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[P+](C2CCCCC2)(Br)Br.[Hg]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibromo(dicyclohexyl)phosphanium;mercury typically involves the reaction of dicyclohexylphosphine with bromine to form dibromo(dicyclohexyl)phosphine. This intermediate is then reacted with a mercury salt, such as mercury(II) chloride, to yield the final product. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Dibromo(dicyclohexyl)phosphanium;mercury can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: Reduction reactions can convert the compound to lower oxidation state species.

    Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions typically require specific solvents and temperature conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo(dicyclohexyl)phosphine oxide, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

Dibromo(dicyclohexyl)phosphanium;mercury has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound can be used in biochemical studies to investigate the effects of mercury-containing compounds on biological systems.

    Medicine: Research into the potential therapeutic applications of mercury-containing compounds may involve this compound.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which dibromo(dicyclohexyl)phosphanium;mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. Mercury can form strong bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The bromine atoms may also participate in halogen bonding interactions, further influencing the compound’s reactivity.

Comparison with Similar Compounds

Bis(pentafluorophenyl)mercury Complexes

Example : [Hg(C₆F₅)₂{PPh₂(O)C₆H₄}₂O] (Compound 3Hg)

  • Ligands : Pentafluorophenyl (C₆F₅) and phosphane oxide (PPh₂(O)C₆H₄).
  • Key Differences: Electron-withdrawing vs. Electron-donating groups: The C₆F₅ ligands in 3Hg enhance Lewis acidity compared to the electron-donating dicyclohexyl groups in the target compound. Solubility: Fluorinated ligands increase solubility in non-polar solvents, whereas the brominated dicyclohexylphosphanium may exhibit lower solubility . Synthesis: 3Hg is synthesized via mercury-pentafluorophenyl precursors reacting with phosphane oxides , contrasting with the brominated ligand route likely used for the target compound.

Mercury(II) Bromide (HgBr₂)

  • Formula: HgBr₂ (simpler inorganic mercury compound).
  • Comparison :
    • Thermal Stability : HgBr₂ decomposes at ~240°C , while the target compound’s bulkier ligands may increase thermal stability (exact data unavailable).

    • Reactivity : HgBr₂ is highly polar and reactive in aqueous systems, whereas the phosphanium ligand in the target compound reduces polarity and may stabilize mercury in organic phases .

Organomercury Phosphine Complexes

Example : Mercury stibonium complexes (e.g., [Hg(SbPh₃)₂]²⁺)

  • Ligands : Stibonium (SbPh₃) vs. dicyclohexylphosphanium.
  • Key Differences: Lewis Acidity: Stibonium ligands enhance mercury’s Lewis acidity through juxtaposition with onium ions , whereas phosphanium ligands may moderate acidity.

Physicochemical and Structural Properties

Property Dibromo(dicyclohexyl)phosphanium;mercury HgBr₂ [Hg(C₆F₅)₂{PPh₂(O)C₆H₄}₂O]
Molecular Weight 558.68 g/mol 360.41 g/mol ~900 g/mol (estimated)
Polar Surface Area 0 Ų High (ionic) Moderate (phosphane oxide)
Thermal Stability Likely high (steric protection) Decomposes at ~240°C Data unavailable
Solubility Low (non-polar solvents) High (polar solvents) Moderate (fluorinated ligands)

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